5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline
Description
Properties
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-2-4-12(7-13(9)14)15-8-10-3-5-11(15)6-10/h2,4,7,10-11H,3,5-6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHMPJBSUUZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3CCC2C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Bicyclic Azabicycloheptane Core
Diels-Alder Reaction: A key step is the Diels-Alder cycloaddition of cyclopentadiene with methanesulfonyl cyanide to yield 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene. This intermediate is then hydrolyzed to form 2-azabicyclo[2.2.1]hept-5-en-3-one, a bicyclic lactam suitable for further functionalization.
Hydrolysis Conditions: Hydrolysis is typically performed in the presence of acids such as acetic acid, under controlled temperatures ranging from -20 to +40 °C, often using solvents like dichloromethane to optimize yield and purity.
Advantages: This method avoids the use of more hazardous reagents like p-toluenesulfonyl cyanide and reduces waste production, making it more suitable for scale-up.
Coupling with 2-Methylaniline
The bicyclic azabicycloheptane derivative is reacted with 2-methylaniline under catalytic conditions. The reaction parameters such as temperature, catalyst type, and solvent choice are optimized to promote selective formation of the target compound.
Typical reaction conditions involve moderate temperatures and may include the use of molecular sieves to remove water and drive the reaction forward.
Purification is achieved through crystallization, distillation, or chromatographic techniques to isolate this compound with high purity.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using automated reactors and continuous flow processes to ensure consistent quality and high throughput.
Continuous Flow Synthesis: This approach allows precise control over reaction time, temperature, and mixing, leading to improved yields and minimized by-product formation.
Optimization: Reaction conditions such as pressure and catalyst loading are finely tuned to maximize efficiency.
Purification: Large-scale purification typically employs crystallization followed by distillation or column chromatography to achieve pharmaceutical-grade purity.
Reaction Types and Reagents in Preparation
The compound's preparation involves several reaction types, each with specific reagents and conditions:
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Diels-Alder Cycloaddition | Cyclopentadiene, Methanesulfonyl cyanide, Solvent (e.g., dichloromethane), Temperature (-20 to +40 °C) | Formation of bicyclic azabicycloheptadiene intermediate |
| Hydrolysis | Acetic acid or other carboxylic acids, Acidic conditions | Conversion to bicyclic lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) |
| Coupling with 2-Methylaniline | Catalyst (unspecified), Molecular sieves, Solvent (e.g., tetrahydrofuran), Temperature control | Formation of target this compound |
| Purification | Crystallization, Distillation, Chromatography | Isolation of pure compound |
Research Findings and Yields
The Diels-Alder route using methanesulfonyl cyanide provides a more efficient and safer synthesis of the bicyclic core compared to older methods involving chlorosulfonyl isocyanate or p-toluenesulfonyl cyanide, which have issues with low yields and hazardous reagents.
The hydrolysis step can be performed without isolating the intermediate azanorbornadiene, simplifying the process and improving overall yield.
Coupling reactions with 2-methylaniline under optimized conditions yield the target compound with high selectivity and purity, suitable for further synthetic applications.
Experimental data from related bicyclic azabicycloheptane derivatives indicate yields ranging from 37% to over 60% under carefully controlled conditions, highlighting the importance of reaction parameters such as temperature, solvent, and catalyst choice.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline exhibit potential antidepressant effects. The bicyclic structure allows for interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are crucial targets in treating depression and anxiety disorders .
1.2 Neurological Disorders
Due to its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective properties. Studies suggest that it may help in conditions like Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses and promoting neuronal survival .
1.3 Analgesic Properties
The compound has been evaluated for analgesic effects, showing promise as a pain management alternative. Its mechanism appears to involve modulation of pain pathways in the central nervous system, potentially offering a new avenue for chronic pain treatment without the side effects associated with traditional opioids .
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its unique bicyclic structure allows chemists to create complex molecules through various coupling reactions and transformations .
2.2 Synthesis of Novel Compounds
Researchers have utilized this compound to synthesize derivatives that demonstrate enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications at the aniline nitrogen or the methylene bridge can yield compounds with tailored properties for specific therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the amino group allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Bicyclic Core Variations
- Ring Size/Strain: The [2.2.1] system (norbornane analog) offers greater rigidity and stereochemical control compared to smaller ([2.2.0], ) or larger ([3.2.0], ) bicyclic systems. For example, 2-azabicyclo[2.2.0]hexanes () are synthesized via photochemical [2+2] cycloadditions, indicating higher reactivity but lower stability than [2.2.1] analogs.
- Boc Protection: The Boc group in (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane (ID7) stabilizes the amine during synthesis, contrasting with the free amine in the target compound . Aromatic Groups: The 2-methylaniline group in the target compound provides a planar aromatic system for π-π interactions, unlike the aliphatic or heteroaromatic substituents in analogs like the furan-carbaldehyde derivative ().
Commercial Availability and Cost
- Unsubstituted 2-azabicyclo[2.2.1]heptane (ID8) is the most affordable (81.00 EUR/100 mg), while complex derivatives like the diazabicycloheptane ethanone HCl (ID12) cost 572.00 USD/100 mg . The target compound’s price is unspecified, suggesting it may be a niche or custom product.
Biological Activity
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This bicyclic structure is associated with various biological effects, including antitumor properties, which have been explored in recent studies.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as , indicating a complex structure that may interact with biological targets in unique ways.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antitumor Activity : Compounds related to the bicyclic structure have shown promising results in inhibiting cancer cell proliferation.
- Mechanisms of Action : Studies indicate that these compounds may induce apoptosis in cancer cells while sparing normal lymphocytes, suggesting a selective toxicity profile.
Antiproliferative Effects
A notable study evaluated the antiproliferative activity of various compounds related to the azabicyclo structure against several cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9e | CaSki (Cervical) | 28 |
| 9e | MDA-MB-231 (Breast) | 18 |
| 9e | SK-Lu-1 (Lung) | 20 |
The compound 9e , derived from a similar bicyclic framework, demonstrated moderate antiproliferative activity across these cell lines, indicating potential for further development as an antitumor agent .
The mechanism by which these compounds exert their effects was explored through various assays:
- Apoptosis Induction : The study indicated that compound 9e triggered apoptosis through a caspase-dependent pathway, highlighting its potential as a therapeutic agent .
- Selectivity : The compound exhibited greater selectivity for tumor cells over normal lymphocytes, which is crucial for minimizing side effects in cancer treatment .
Pharmacokinetics and ADME Profiling
In silico predictions regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of related compounds suggest favorable profiles for oral bioavailability and metabolic stability. These findings support further investigation into their therapeutic viability.
Q & A
Q. How are structure-activity relationship (SAR) studies designed to optimize selectivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
